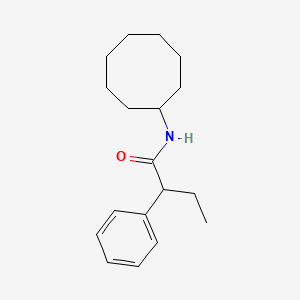![molecular formula C13H17BrClNO5 B4002206 N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4002206.png)
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid
Descripción general
Descripción
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine with a phenoxy group and halogen substituents
Aplicaciones Científicas De Investigación
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine typically involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(2-bromo-4-chlorophenoxy)ethylamine. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenation.
Substitution: The phenoxy group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of the amine group.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism by which N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(2-bromo-4-chlorophenoxy)acetamide
- 4-(2-bromo-4-chlorophenoxy)butanoic acid
- 2-(2-bromo-4-chlorophenoxy)ethanol
Comparison: N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid is unique due to its combination of a phenoxy group with both bromine and chlorine substituents, along with an amine group. This combination provides a distinct set of chemical properties and reactivity patterns compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.C2H2O4/c1-8(2)14-5-6-15-11-4-3-9(13)7-10(11)12;3-1(4)2(5)6/h3-4,7-8,14H,5-6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRLUDHYRURBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4002139.png)
![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002154.png)
![1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002159.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4002163.png)
![{4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B4002175.png)
![1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4002181.png)
![1-[4-(3-Ethoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002186.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(tetrahydrofuran-2-ylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4002187.png)
![N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002194.png)
![2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002198.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002202.png)

![N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002205.png)
